Ethyl 9-oxononanoate

LogP Lipophilicity Drug Design

Ethyl 9-oxononanoate (CAS 3433-16-7) is a bifunctional C9 chain compound featuring both an ethyl ester and a terminal aldehyde group, with a molecular formula of C₁₁H₂₀O₃ and a molecular weight of 200.27 g/mol. This structure classifies it as a versatile intermediate for organic synthesis, particularly in the creation of macrocyclic musks and other fine chemicals.

Molecular Formula C11H20O3
Molecular Weight 200.27 g/mol
CAS No. 3433-16-7
Cat. No. B1615329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 9-oxononanoate
CAS3433-16-7
Molecular FormulaC11H20O3
Molecular Weight200.27 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCCCC=O
InChIInChI=1S/C11H20O3/c1-2-14-11(13)9-7-5-3-4-6-8-10-12/h10H,2-9H2,1H3
InChIKeyRVICDIQCDUVBFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 9-Oxononanoate (CAS 3433-16-7): Bifunctional C9 Aldehyde-Ester for Precision Synthesis and Flavor Applications


Ethyl 9-oxononanoate (CAS 3433-16-7) is a bifunctional C9 chain compound featuring both an ethyl ester and a terminal aldehyde group, with a molecular formula of C₁₁H₂₀O₃ and a molecular weight of 200.27 g/mol . This structure classifies it as a versatile intermediate for organic synthesis, particularly in the creation of macrocyclic musks and other fine chemicals [1]. Its unique linear architecture, with reactive moieties at opposing ends, enables precise molecular construction not feasible with simpler mono-functional analogs [2].

Why Ethyl 9-Oxononanoate (CAS 3433-16-7) Cannot Be Replaced by Generic Aldehydes or Shorter-Chain Esters in Critical Applications


Direct substitution of ethyl 9-oxononanoate with seemingly similar compounds—such as methyl 9-oxononanoate, 9-oxononanoic acid, or simple linear aldehydes—is often invalid due to significant differences in key physicochemical properties and reactivity profiles . For instance, the ethyl ester confers distinct solubility, volatility, and lipophilicity (LogP 2.45) compared to the methyl analog (LogP 1.92), directly impacting performance in flavor/fragrance formulations and reaction yields in polymer synthesis [1]. Furthermore, the specific nine-carbon chain length and terminal aldehyde position are critical for producing specific macrocyclic musk structures; using a shorter or longer chain analog would result in a different ring size and altered olfactory properties [2].

Ethyl 9-Oxononanoate (CAS 3433-16-7): Head-to-Head Comparative Data Against Closest Analogs


Lipophilicity (LogP) Comparison: Ethyl vs. Methyl Ester for Enhanced Membrane Permeability and Extraction Efficiency

Ethyl 9-oxononanoate exhibits a calculated LogP of 2.45, which is 0.53 units higher than that of its closest analog, methyl 9-oxononanoate (LogP 1.92) . This difference, based on ACD/Labs Percepta Platform predictions, indicates a significantly greater lipophilicity for the ethyl ester [1]. This quantitative difference is a key determinant in applications where partitioning into non-polar phases is critical.

LogP Lipophilicity Drug Design Flavor Release

Boiling Point Differential: Implications for Purification and Volatility in Formulation

The boiling point of ethyl 9-oxononanoate is 267.9±23.0 °C at 760 mmHg, which is significantly higher than the 249.4±23.0 °C reported for methyl 9-oxononanoate under identical conditions . This 18.5°C difference, while carrying some uncertainty, is consistent with the increased molecular weight and van der Waals forces in the ethyl ester [1]. The higher boiling point offers a wider thermal processing window.

Boiling Point Purification Volatility Formulation Stability

Solubility and Reactivity Contrast: Ester vs. Parent Carboxylic Acid Form

As an ester, ethyl 9-oxononanoate demonstrates markedly better solubility in organic solvents compared to its parent carboxylic acid form, 9-oxononanoic acid [1]. While exact mg/mL values for the target compound are not established, the class-level property of esters over acids in organic media is well-documented. This characteristic is essential for its role as a synthetic intermediate, allowing reactions to proceed in standard organic solvents without the solubility limitations of the acid [2]. The ester group also acts as a protecting group for the carboxylic acid, preventing unwanted side reactions.

Solubility Reactivity Protecting Group Synthetic Intermediate

Selective Formation in Oxidative Cleavage: A Marker for Lipid Oxidation Pathways

In studies of lipid oxidation, ethyl 9-oxononanoate is identified as a major and selective decomposition product of ethyl oleate monolayers, alongside nonanal, distinguishing it from products formed from other unsaturated esters [1]. For ethyl linoleate, the major products are ethyl 9-oxononanoate and hexanal, and for ethyl linolenate, they are ethyl 9-oxononanoate and hexenal [2]. This demonstrates its specific utility as a diagnostic marker for tracking the oxidative degradation of specific lipid substrates under defined conditions.

Lipid Oxidation Analytical Marker Food Chemistry Biomarker

Definitive Structural Characterization: X-Ray Crystallography Data for Unambiguous Identity Verification

The unambiguous identity and absolute configuration of ethyl 9-oxononanoate have been established via single-crystal X-ray diffraction analysis [1]. The compound crystallizes in a monoclinic system (space group C2) with unit cell parameters: a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)°, with four molecules per unit cell (Z=4) [2]. The structure was refined to a residual factor R(1) = 0.053 using 2043 observed reflections, confirming the linear chain geometry and the position of the aldehyde moiety [3]. This provides a definitive, quantifiable benchmark for identity verification that cannot be achieved with less precise methods.

X-ray Crystallography Quality Control Analytical Chemistry Structural Confirmation

Ethyl 9-Oxononanoate (CAS 3433-16-7): Validated Use Cases in Synthesis, Flavor Science, and Analytical Chemistry


Synthesis of Macrocyclic Musk Fragrances and Pheromones

Ethyl 9-oxononanoate is a critical building block for the synthesis of macrocyclic musks, which are high-value fragrance ingredients prized for their tenacity and odor profile [9]. The nine-carbon chain with an aldehyde terminus is specifically required for constructing specific ring sizes, and the ethyl ester facilitates cyclization reactions [10]. The superior organic solubility of the ester form (vs. the free acid) enables these syntheses to be conducted in standard organic solvents, simplifying the process [6].

Lipid Oxidation Biomarker in Food and Biological Research

As demonstrated by Hau and Nawar (1988), ethyl 9-oxononanoate is a specific and major decomposition product of ethyl oleate oxidation [9]. This makes it a valuable analytical marker for tracking the oxidative degradation of lipids in food science, quality control, and studies of oxidative stress in biological systems [10]. Its specific formation profile distinguishes it from markers generated from other lipid precursors, allowing for more precise pathway analysis [6].

Analytical Standard for Flavor and Fragrance Profiling

The compound's well-defined Kovats retention index (1502 on an HP-5 column) provides a reliable reference for gas chromatography-mass spectrometry (GC-MS) analysis of complex flavor and fragrance mixtures, such as those found in brandy [9]. This allows for unambiguous identification and quantification of ethyl 9-oxononanoate as a contributor to the overall aromatic profile, aiding in quality control and product development [10].

Intermediate in the Synthesis of Pharmaceutical and Agrochemical Building Blocks

The bifunctional nature of ethyl 9-oxononanoate—with its protected carboxylic acid (ester) and reactive aldehyde—makes it a versatile starting material for constructing more complex molecules of interest in medicinal and agricultural chemistry [9]. The ester can be selectively deprotected after chain elongation or functional group interconversion at the aldehyde end, offering a strategic advantage over mono-functional intermediates [10].

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